molecular formula C13H8Cl4N2O3S B15227514 2-Chloro-4-[3-(3,4-dichlorophenyl)ureido]-benzenesulfonyl chloride

2-Chloro-4-[3-(3,4-dichlorophenyl)ureido]-benzenesulfonyl chloride

Cat. No.: B15227514
M. Wt: 414.1 g/mol
InChI Key: MVOQKJRKYIKDFF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-(3,4-dichlorophenyl)ureido)benzene-1-sulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichlorophenyl isocyanate . This intermediate is then reacted with 2-chloro-4-aminobenzenesulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-(3,4-dichlorophenyl)ureido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

2-Chloro-4-(3-(3,4-dichlorophenyl)ureido)benzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-(3,4-dichlorophenyl)ureido)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to inhibition or modification of biological activity. This reactivity makes it useful as a biochemical probe or in the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(3-(3,4-dichlorophenyl)ureido)benzene-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a urea moiety, which provides distinct reactivity and makes it valuable in various synthetic and research applications.

Properties

Molecular Formula

C13H8Cl4N2O3S

Molecular Weight

414.1 g/mol

IUPAC Name

2-chloro-4-[(3,4-dichlorophenyl)carbamoylamino]benzenesulfonyl chloride

InChI

InChI=1S/C13H8Cl4N2O3S/c14-9-3-1-7(5-10(9)15)18-13(20)19-8-2-4-12(11(16)6-8)23(17,21)22/h1-6H,(H2,18,19,20)

InChI Key

MVOQKJRKYIKDFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)S(=O)(=O)Cl

Origin of Product

United States

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